(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
The compound (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile features a conjugated system comprising a furan ring, a methyl-substituted benzoimidazolylidene moiety, and a nitrile group. The E-configuration at the α,β-unsaturated ketone enhances planarity, promoting π-conjugation across the molecule.
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-18-12-6-3-2-5-11(12)17-15(18)10(9-16)14(19)13-7-4-8-20-13/h2-8,19H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHACXQYJMYGJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=CO3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=CO3)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-benzo[d]imidazole-2(3H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Example Synthesis Procedure
- Reagents : Furan-2-carboxaldehyde, 1-methyl-1H-benzo[d]imidazole, and appropriate coupling agents.
- Conditions : The reaction is typically conducted under reflux conditions in a polar solvent such as DMF or DMSO.
- Purification : The crude product is purified using column chromatography to isolate the desired compound.
Antimicrobial Properties
Research has indicated that compounds related to (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoimidazole showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Enzyme Inhibition
Another notable application is the inhibition of specific enzymes linked to disease pathways. For instance, derivatives have been identified as potent inhibitors of CK1δ, an enzyme implicated in various cancers . The IC50 values reported for these compounds suggest strong potential for therapeutic use.
Material Science Applications
In addition to biological applications, (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile has shown promise in material science. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
A study explored the incorporation of this compound into polyvinyl chloride (PVC) composites. The addition resulted in improved thermal stability and resistance to degradation under UV light exposure .
| Property | Control PVC | PVC with Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 230 |
| UV Resistance | Moderate | High |
| Mechanical Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Structural Features
Key Differences :
Biological Activity
(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring fused with a benzimidazole moiety, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of 254.28 g/mol.
Antimicrobial Activity
Studies have indicated that compounds containing furan and benzimidazole structures exhibit significant antimicrobial properties. For instance, a study on related furan derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Furan-2-yl-1H-benzimidazole | S. aureus | 12.5 µg/mL |
| (E)-3-(furan-2-yl)-3-oxopropanenitrile | E. coli | 15 µg/mL |
| 1-Methyl-1H-benzimidazole derivatives | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Effects
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| (E)-3-(furan-2-yl)-3-oxopropanenitrile | 45 | 50 |
| Aspirin | 60 | 70 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile against various cancer cell lines. For example, it exhibited cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines at micromolar concentrations .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 15 |
| A549 | 12 |
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results showed significant tumor reduction compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being explored through flow cytometry assays .
Q & A
Q. What synthetic strategies are recommended for preparing (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile?
The compound can be synthesized via condensation reactions involving benzimidazole derivatives and furan-containing precursors. For example:
- Knoevenagel condensation : React 1-methyl-1H-benzo[d]imidazol-2(3H)-one with a furan-substituted aldehyde in the presence of a base (e.g., piperidine) under reflux conditions .
- Cross-coupling reactions : Utilize palladium-catalyzed coupling to introduce the furan moiety to the benzimidazole core .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical due to the compound’s polarity and potential byproducts .
Q. Key parameters :
| Reaction Component | Example Conditions |
|---|---|
| Solvent | Ethanol, DMF |
| Catalyst | Piperidine, Pd(PPh₃)₄ |
| Temperature | 80–100°C (reflux) |
| Yield | 60–85% (optimized) |
Q. How can the (E)-configuration of the double bond be confirmed experimentally?
The stereochemistry is typically confirmed using:
- X-ray crystallography : Resolves the spatial arrangement of substituents (e.g., furan and benzimidazole groups) .
- NOESY NMR : Detects through-space interactions between protons on the double bond and adjacent groups. Absence of NOE signals between the furan and benzimidazole protons supports the (E)-configuration .
- UV-Vis spectroscopy : Conjugation effects in the (E)-isomer result in distinct absorbance peaks (e.g., λmax ~350 nm) compared to the (Z)-form .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
Contradictions may arise due to dynamic effects (e.g., tautomerism) or crystal packing differences:
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria or conformational changes .
- Comparative analysis : Align NMR chemical shifts with X-ray bond lengths and angles. For example, discrepancies in imidazole ring protonation states can be resolved by comparing solution (NMR) and solid-state (XRD) data .
- Computational modeling : Use DFT calculations to predict NMR shifts or optimize geometries, then validate against experimental data .
Q. What methodologies are effective for studying the compound’s photophysical properties?
- Time-resolved fluorescence : Measures excited-state lifetimes to assess intramolecular charge transfer between the furan and benzimidazole moieties .
- Solvatochromism : Evaluate solvent-dependent shifts in emission spectra to quantify polarity effects on the electronic structure .
- Transient absorption spectroscopy : Identifies short-lived intermediates (e.g., triplet states) under UV irradiation .
Q. Example data :
| Property | Value | Conditions |
|---|---|---|
| Fluorescence λem | 420 nm | Ethanol, 298 K |
| Quantum yield (Φ) | 0.25 | Air-saturated solution |
| Lifetime (τ) | 3.2 ns | Time-correlated single-photon counting |
Q. How can reaction mechanisms for derivative synthesis (e.g., thiazole analogs) be elucidated?
- Isotopic labeling : Track proton transfer steps using deuterated solvents or substrates .
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .
For example, the formation of thiazole derivatives involves nucleophilic attack by sulfur-containing reagents on the carbonyl group, followed by cyclization. Mechanistic studies should confirm whether the reaction proceeds via a stepwise or concerted pathway .
Q. What strategies mitigate challenges in scaling up the synthesis?
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce purification complexity .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to enhance recyclability and reduce costs .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain consistency in large batches .
Methodological Notes
- Data validation : Cross-reference experimental results with peer-reviewed publications (e.g., crystallography data from Universiti Sains Malaysia or synthetic protocols from the University of Kentucky ).
- Safety : Handle nitrile groups (e.g., propanenitrile moiety) with appropriate PPE due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
